2-(Benzyloxy)-4-bromo-1-methoxybenzene

Übersicht

Beschreibung

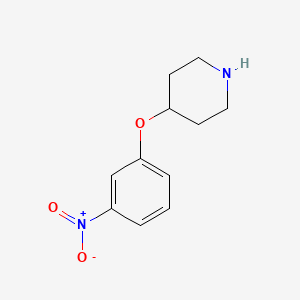

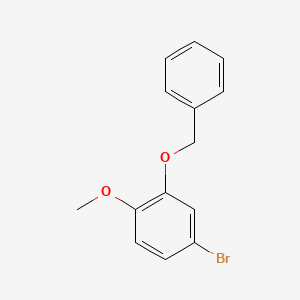

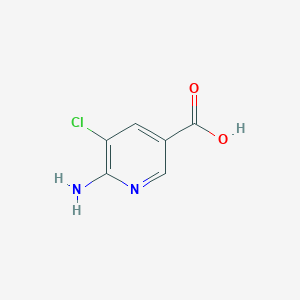

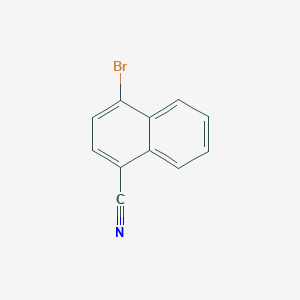

“2-(Benzyloxy)-4-bromo-1-methoxybenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating single and double bonds. The “benzyloxy” and “methoxy” groups are both ether groups attached to the benzene ring, and the “bromo” indicates the presence of a bromine atom .

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-4-bromo-1-methoxybenzene” would be characterized by the presence of a benzene ring, with the benzyloxy, bromo, and methoxy groups attached at different positions. The exact structure would depend on the positions of these groups on the benzene ring .

Chemical Reactions Analysis

The chemical reactions of “2-(Benzyloxy)-4-bromo-1-methoxybenzene” would depend on the specific conditions and reagents present. Benzylic hydrogens are activated towards free radical attack, and SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-4-bromo-1-methoxybenzene” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Wissenschaftliche Forschungsanwendungen

Application in Pharmaceutical and Medicinal Chemistry

Summary of the Application

The compound has been used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .

Methods of Application

The compound was used in the synthesis of 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10) by coupling with aromatic substituted aldehyde .

Results or Outcomes

The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were then screened for antimicrobial activity .

Application in Organic Chemistry

Summary of the Application

The compound has been used in studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines .

Methods of Application

The study involved the reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base .

Results or Outcomes

The study revealed significant limitations to the Wittig rearrangement of such systems .

Application in Chemical Synthesis

Summary of the Application

The compound is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The outcomes of these syntheses are not detailed in the source .

Application in the Synthesis of Benzyl Ethers and Esters

Summary of the Application

The compound has been used in the synthesis of benzyl ethers and esters .

Methods of Application

The compound was used in a revised benzyl transfer protocol in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .

Results or Outcomes

Application in the Synthesis of Benzyl Ethers and Esters

Summary of the Application

The compound has been used in a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Methods of Application

The compound was used in the synthesis of benzyl ethers and esters using 2-benzyloxypyridine .

Results or Outcomes

Application in the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

Summary of the Application

The compound has been used in further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines .

Results or Outcomes

The study revealed that aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Application in the Synthesis of Schiff Base Ligands

Summary of the Application

The compound has been used in the synthesis of Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-1-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFXGGNLPNBCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565305 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-bromo-1-methoxybenzene | |

CAS RN |

78504-28-6 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)